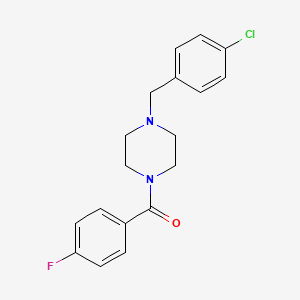
1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine, also known as CBFP, is a chemical compound that belongs to the class of piperazine derivatives. CBFP has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine is not fully understood, but studies suggest that it works by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. It also activates various neuroprotective pathways in the brain and reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. This compound has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has several advantages for lab experiments, including its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound as a potential treatment for other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. This compound has several advantages for lab experiments, but further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for this compound research, and it is an exciting area of study for the scientific community.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 4-chlorobenzyl chloride with 4-fluorobenzoyl chloride in the presence of piperazine. The reaction is carried out in anhydrous conditions and requires the use of a suitable solvent. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(4-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been investigated for its neuroprotective effects and potential as a treatment for neurodegenerative diseases. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-5-1-14(2-6-16)13-21-9-11-22(12-10-21)18(23)15-3-7-17(20)8-4-15/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELFMBBFXRKTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)

![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)
![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)
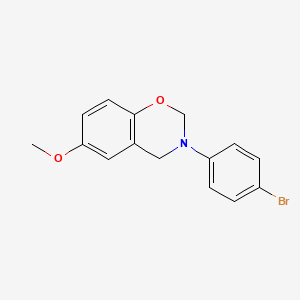
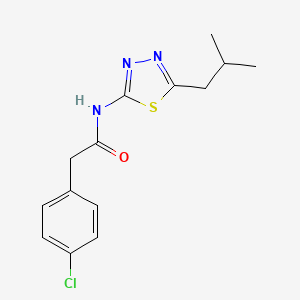
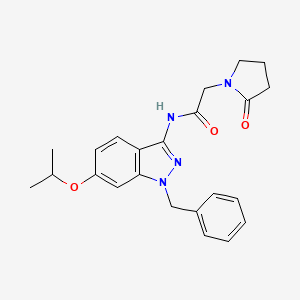
![3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)
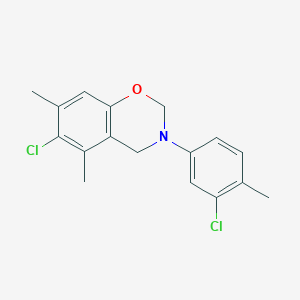
![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)


![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)
